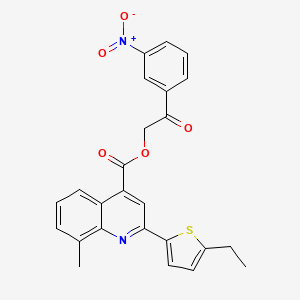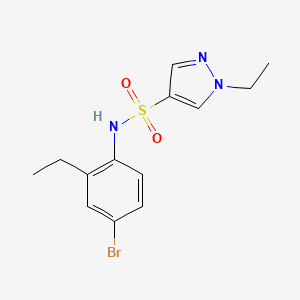
N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide
Descripción general
Descripción
N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as pyrazoles, which are known to have a wide range of biological activities. BAY 41-2272 has been found to have potent vasodilatory effects, making it a promising candidate for the treatment of various cardiovascular diseases.
Mecanismo De Acción
N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which is responsible for the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in regulating the relaxation of smooth muscle cells in blood vessels. By increasing the production of cGMP, N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide 41-2272 helps to relax the smooth muscle cells in blood vessels, leading to vasodilation.
Biochemical and Physiological Effects:
N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide 41-2272 has been found to have a number of biochemical and physiological effects. In addition to its vasodilatory effects, N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide 41-2272 has been found to inhibit platelet aggregation, reduce inflammation, and improve endothelial function. These effects make N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide 41-2272 a promising candidate for the treatment of various cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide 41-2272 for lab experiments is its potent vasodilatory effects. This makes it a useful tool for studying the regulation of blood flow in various tissues and organs. However, one limitation of N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide 41-2272 is its relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure over time.
Direcciones Futuras
There are a number of potential future directions for research on N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide 41-2272. One area of interest is in the development of new therapies for pulmonary hypertension. N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide 41-2272 has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Other potential areas of research include the development of new therapies for other cardiovascular diseases, such as heart failure and atherosclerosis. Additionally, N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide 41-2272 may have potential applications in other areas of medicine, such as cancer therapy and neuroprotection. Further research is needed to fully understand the potential of this compound.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide 41-2272 has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of pulmonary hypertension. Pulmonary hypertension is a condition characterized by high blood pressure in the lungs, which can lead to heart failure. N-(4-bromo-2-ethylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide 41-2272 has been found to have potent vasodilatory effects, which can help to reduce the high blood pressure in the lungs.
Propiedades
IUPAC Name |
N-(4-bromo-2-ethylphenyl)-1-ethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2S/c1-3-10-7-11(14)5-6-13(10)16-20(18,19)12-8-15-17(4-2)9-12/h5-9,16H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIZNVJVSMWDBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CN(N=C2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



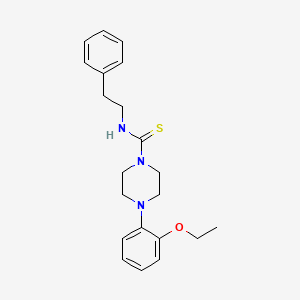
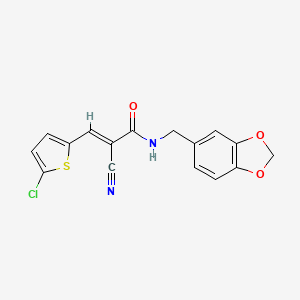
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide](/img/structure/B4280013.png)
![3-ethyl-5-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4280021.png)
![3-allyl-5-[(9-methyl-9H-carbazol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4280022.png)
![4-({5-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}methoxy)benzonitrile](/img/structure/B4280030.png)
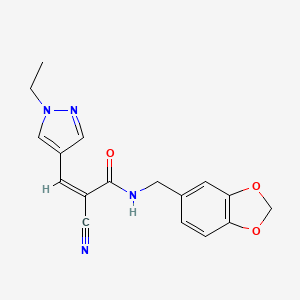
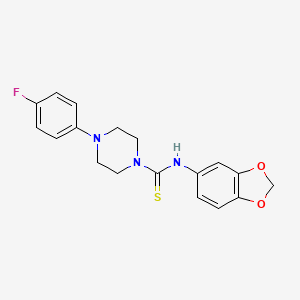

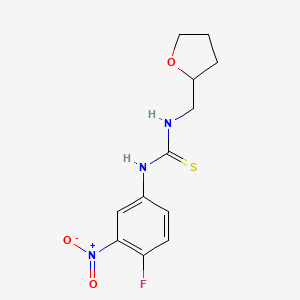
![5-[2-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-2-methoxyphenol](/img/structure/B4280057.png)
![N-(2-methoxyphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4280060.png)
